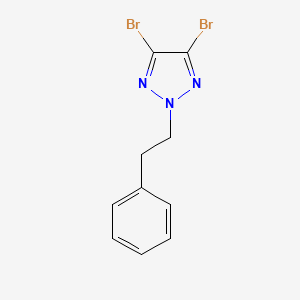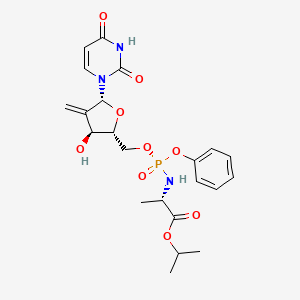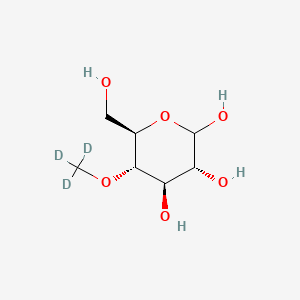
4-O-Methyl-D-glucose-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-Methyl-D-glucose-d3: is a deuterated form of 4-O-Methyl-D-glucose, a derivative of glucose where the hydroxyl group at the fourth carbon is replaced by a methoxy group. The deuterium labeling (d3) indicates that three hydrogen atoms in the molecule are replaced by deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Methyl-D-glucose-d3 typically involves the methylation of D-glucose followed by deuterium exchange. The process begins with the protection of hydroxyl groups in D-glucose, followed by selective methylation at the fourth position. The final step involves the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the process generally involves large-scale synthesis using similar methods as described above, with stringent control over reaction conditions to ensure high purity and isotopic labeling efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-O-Methyl-D-glucose-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like methyl iodide and silver oxide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
4-O-Methyl-D-glucose-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to track metabolic pathways and reaction mechanisms.
Biology: Helps in studying glucose metabolism and transport in biological systems.
Medicine: Utilized in research on diabetes and other metabolic disorders to understand glucose utilization and regulation.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of 4-O-Methyl-D-glucose-d3 involves its incorporation into metabolic pathways where it mimics the behavior of glucose. The deuterium labeling allows researchers to trace its movement and transformation within biological systems. The compound interacts with glucose transporters and enzymes involved in glycolysis and other metabolic processes, providing insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
4-O-Methyl-D-glucose: The non-deuterated form of the compound.
2-Deoxy-D-glucose: Another glucose derivative used in metabolic studies.
D-Glucose:
Uniqueness: 4-O-Methyl-D-glucose-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and analysis in metabolic studies, making it a valuable tool for researchers .
Properties
Molecular Formula |
C7H14O6 |
|---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
(3R,4R,5S,6R)-6-(hydroxymethyl)-5-(trideuteriomethoxy)oxane-2,3,4-triol |
InChI |
InChI=1S/C7H14O6/c1-12-6-3(2-8)13-7(11)5(10)4(6)9/h3-11H,2H2,1H3/t3-,4-,5-,6-,7?/m1/s1/i1D3 |
InChI Key |
UGQUOHHDWLIZQM-DDZTUYPPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@H](OC([C@@H]([C@H]1O)O)O)CO |
Canonical SMILES |
COC1C(OC(C(C1O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


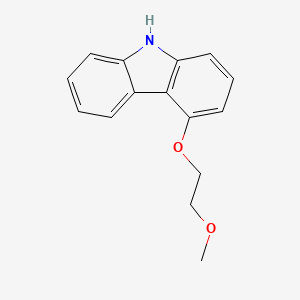
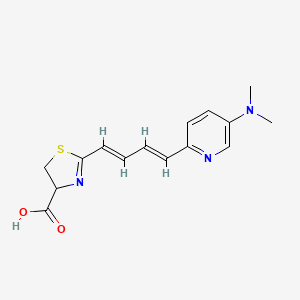
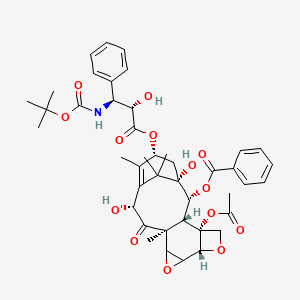
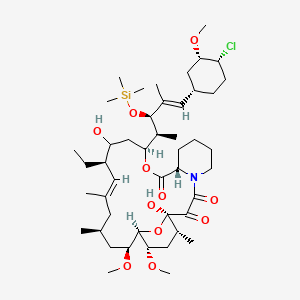
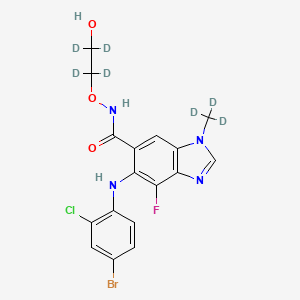
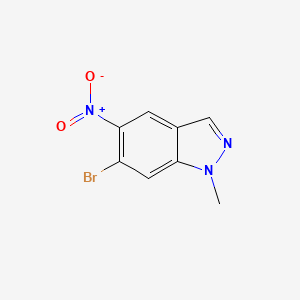
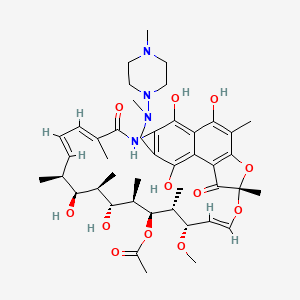
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)
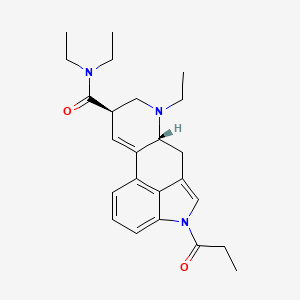
![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate](/img/structure/B13849099.png)
